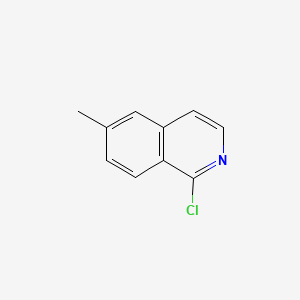![molecular formula C12H13ClFNO2 B1592495 5-フルオロ-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン CAS No. 707541-47-7](/img/structure/B1592495.png)
5-フルオロ-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン
概要
説明
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isobenzofuran and a piperidine ring
科学的研究の応用
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new polymers and advanced materials.
作用機序
Target of Action
The primary targets of 5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one are the Sigma (σ) receptor subtypes, σ1 and σ2 . These receptors are of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s .
Mode of Action
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ receptors, particularly the σ2 receptor .
Result of Action
It has been demonstrated that specific fluorescent ligands developed for the σ2 receptor, which include this compound, have been validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
Spiro[isobenzofuran-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in their substituents.
Spirocyclic ketones: Compounds like 6’-methoxy-4’-methylene-3H-spiro[isobenzofuran-1,3’-isochromane] are structurally related and exhibit similar chemical properties.
Uniqueness
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
6-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQQEOEWIQJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


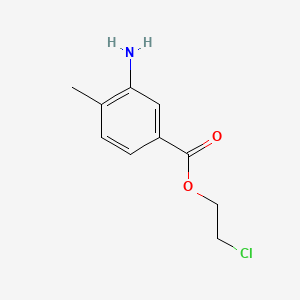
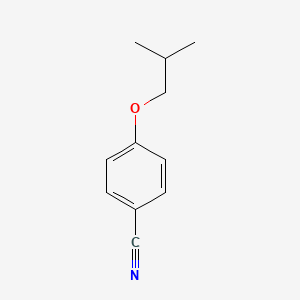
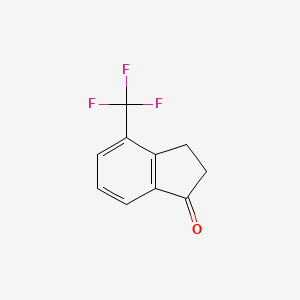
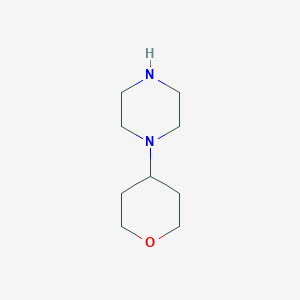
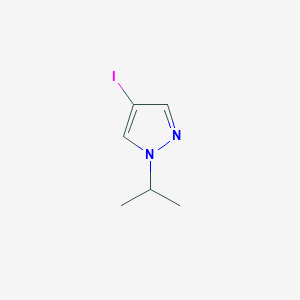
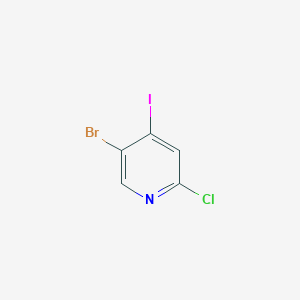
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
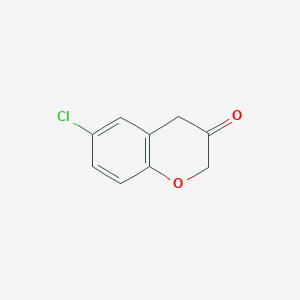
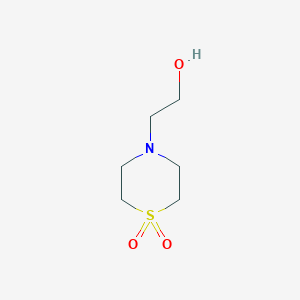
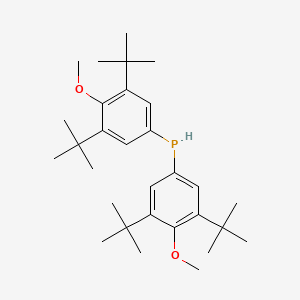
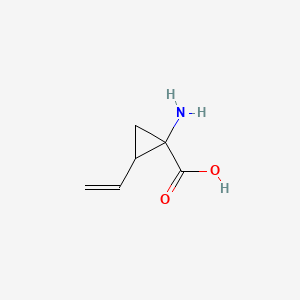

![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/new.no-structure.jpg)
